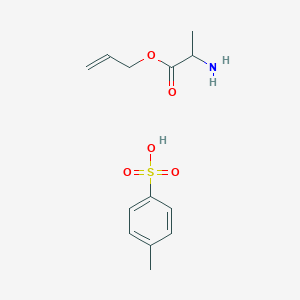

![molecular formula C71H87N15O9 B13399527 3-benzyl-6-[(5-tert-butyl-1,3-oxazol-4-yl)methylidene]piperazine-2,5-dione;3-benzyl-6-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]piperazine-2,5-dione;3-[[2-(3-methylbut-2-enyl)-1H-imidazol-5-yl]methylidene]-6-propan-2-ylpiperazine-2,5-dione;3-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]-6-propan-2-ylpiperazine-2,5-dione](/img/structure/B13399527.png)

3-benzyl-6-[(5-tert-butyl-1,3-oxazol-4-yl)methylidene]piperazine-2,5-dione;3-benzyl-6-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]piperazine-2,5-dione;3-[[2-(3-methylbut-2-enyl)-1H-imidazol-5-yl]methylidene]-6-propan-2-ylpiperazine-2,5-dione;3-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]-6-propan-2-ylpiperazine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

SEPHACRYL® S-200 is a high-resolution chromatography resin used primarily for size exclusion chromatography. This resin is a cross-linked copolymer of allyl dextran and N,N’-methylene bisacrylamide, which provides it with good rigidity and chemical stability . It is widely used for the purification of proteins, polysaccharides, and other macromolecules by size exclusion chromatography at both laboratory and industrial scales .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of SEPHACRYL® S-200 involves the copolymerization of allyl dextran with N,N’-methylene bisacrylamide. This process results in a highly cross-linked and stable gel matrix . The reaction conditions typically involve the use of aqueous buffers and controlled temperature to ensure the formation of a uniform and stable gel.

Industrial Production Methods

In industrial settings, SEPHACRYL® S-200 is produced in large batches using automated systems that ensure consistency and high quality. The process involves the preparation of a homogeneous slurry of the resin, which is then packed into chromatography columns under controlled conditions to achieve optimal performance .

Chemical Reactions Analysis

Types of Reactions

SEPHACRYL® S-200 primarily undergoes size exclusion chromatography, which is a physical separation process rather than a chemical reaction. the resin is chemically stable and can withstand a wide range of conditions, including exposure to strong acids and bases .

Common Reagents and Conditions

The resin is compatible with aqueous buffers ranging from pH 2 to 11, and it can withstand strong bases such as 0.2 M sodium hydroxide and strong acids like 0.1 M hydrochloric acid and 1 M acetic acid .

Major Products Formed

Since SEPHACRYL® S-200 is used for size exclusion chromatography, it does not form chemical products. Instead, it separates macromolecules based on their size, allowing for the purification of proteins, polysaccharides, and other macromolecules .

Scientific Research Applications

SEPHACRYL® S-200 is widely used in scientific research for the purification of proteins, polysaccharides, and other macromolecules. Its applications include:

Chemistry: Used for the separation and purification of synthetic polymers and other macromolecules.

Biology: Employed in the purification of proteins, nucleic acids, and other biological macromolecules.

Medicine: Utilized in the purification of therapeutic proteins and other biologics.

Industry: Applied in the large-scale purification of industrial enzymes and other bioproducts .

Mechanism of Action

SEPHACRYL® S-200 operates based on the principle of size exclusion chromatography. The resin’s cross-linked copolymer matrix creates a network of pores that allow smaller molecules to enter and be delayed, while larger molecules pass through more quickly. This separation is based purely on the size of the molecules, making it an effective method for purifying macromolecules without altering their chemical structure .

Comparison with Similar Compounds

SEPHACRYL® S-200 is part of a family of high-resolution chromatography resins, including SEPHACRYL® S-100, S-300, S-400, and S-500. These resins differ in their fractionation ranges, allowing for the separation of molecules of different sizes. SEPHACRYL® S-200 is specifically designed for purifying mid-size proteins, including antibodies and serum proteins .

Similar Compounds

SEPHACRYL® S-100: Used for smaller molecules.

SEPHACRYL® S-300: Suitable for larger molecules.

SEPHACRYL® S-400: Designed for very large molecules.

SEPHACRYL® S-500: Used for the largest molecules.

SEPHACRYL® S-200 stands out due to its versatility and high resolution, making it a preferred choice for many applications in scientific research and industry .

Properties

Molecular Formula |

C71H87N15O9 |

|---|---|

Molecular Weight |

1294.5 g/mol |

IUPAC Name |

3-benzyl-6-[(5-tert-butyl-1,3-oxazol-4-yl)methylidene]piperazine-2,5-dione;3-benzyl-6-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]piperazine-2,5-dione;3-[[2-(3-methylbut-2-enyl)-1H-imidazol-5-yl]methylidene]-6-propan-2-ylpiperazine-2,5-dione;3-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]-6-propan-2-ylpiperazine-2,5-dione |

InChI |

InChI=1S/C20H22N4O2.C19H21N3O3.2C16H22N4O2/c1-4-20(2,3)17-14(21-12-22-17)11-16-19(26)23-15(18(25)24-16)10-13-8-6-5-7-9-13;1-19(2,3)16-13(20-11-25-16)10-15-18(24)21-14(17(23)22-15)9-12-7-5-4-6-8-12;1-9(2)5-6-13-17-8-11(18-13)7-12-15(21)20-14(10(3)4)16(22)19-12;1-6-16(4,5)13-10(17-8-18-13)7-11-14(21)20-12(9(2)3)15(22)19-11/h4-9,11-12,15H,1,10H2,2-3H3,(H,21,22)(H,23,26)(H,24,25);4-8,10-11,14H,9H2,1-3H3,(H,21,24)(H,22,23);5,7-8,10,14H,6H2,1-4H3,(H,17,18)(H,19,22)(H,20,21);6-9,12H,1H2,2-5H3,(H,17,18)(H,19,22)(H,20,21) |

InChI Key |

XTSCADJWVAAPTO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1C(=O)NC(=CC2=CN=C(N2)CC=C(C)C)C(=O)N1.CC(C)C1C(=O)NC(=CC2=C(NC=N2)C(C)(C)C=C)C(=O)N1.CC(C)(C)C1=C(N=CO1)C=C2C(=O)NC(C(=O)N2)CC3=CC=CC=C3.CC(C)(C=C)C1=C(N=CN1)C=C2C(=O)NC(C(=O)N2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(8S)-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl (E)-2-methylbut-2-enoate](/img/structure/B13399459.png)

![phosphinetriyltris[N,N-dimethylaniline]](/img/structure/B13399485.png)

![[1-[1-(anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone;hydrochloride](/img/structure/B13399491.png)

![(5S,10S,13S,17S)-17-hydroxy-1,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13399493.png)

![N-(5-aminopentyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide;2,2,2-trifluoroacetic acid](/img/structure/B13399523.png)

![(4Z)-cyclooct-4-en-1-yl N-(14-{[2-(2-{2-[2-(N-{2-[2-(2-{2-[1-({[(4Z)-cyclooct-4-en-1-yloxy]carbonyl}amino)-3,6,9,12-tetraoxapentadecan-15-amido]ethoxy}ethoxy)ethoxy]ethyl}-1-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]-3,6,9,12,15,18-hexaoxahenic](/img/structure/B13399546.png)